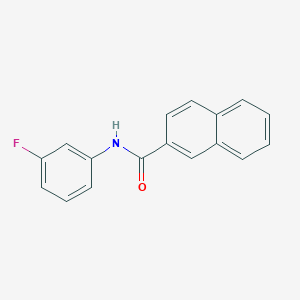

N-(3-fluorophenyl)-2-naphthamide

Description

Properties

Molecular Formula |

C17H12FNO |

|---|---|

Molecular Weight |

265.28g/mol |

IUPAC Name |

N-(3-fluorophenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H12FNO/c18-15-6-3-7-16(11-15)19-17(20)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20) |

InChI Key |

ZDWHTROEXNZNDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Dec-8-Yl-Ethyl]-2-Naphthamide (NFOT)

N-(8-Azabicyclo[3.2.1]Oct-3β-yl)-2-Naphthamide Derivatives

- Structure : Features a bicyclic tropane moiety instead of the 3-fluorophenyl group.

- Activity : These derivatives exhibit atypical antipathogenic properties, though specific biological targets remain uncharacterized .

- Key Difference : The azabicyclo structure enhances membrane permeability but may introduce off-target effects due to interactions with neurotransmitter receptors .

2-(3-Fluorophenyl)-N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide (Compound 63)

- Structure : Replaces the naphthamide with a thiadiazole-sulfanylacetamide group.

- Activity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~15 μM), comparable to doxorubicin in preliminary assays .

- Key Difference : The thiadiazole ring enhances electron-deficient character, improving DNA intercalation but reducing solubility compared to naphthamide-based compounds .

3-Hydroxy-N-(2-Methoxy-5-Methylphenyl)-2-Naphthamide

- Structure : Substitutes the 3-fluorophenyl group with a methoxy-methylphenyl group and adds a hydroxyl group at the naphthamide’s 3-position.

- Activity: Noted for increased hydrophilicity (logP reduced by ~1.5 vs.

- Key Difference : The hydroxyl group facilitates hydrogen bonding but may predispose the compound to rapid glucuronidation in vivo .

Structural and Functional Analysis Table

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent to activate 2-naphthoic acid for amide bond formation with 3-fluoroaniline. EDC·HCl facilitates the conversion of the carboxylic acid to an active O-acylisourea intermediate, which reacts with the amine nucleophile. This method avoids the need for traditional solvents, aligning with green chemistry principles.

Optimized Procedure

-

Reagent Ratios : Equimolar quantities of 2-naphthoic acid (0.526 mmol, 90.6 mg) and 3-fluoroaniline (0.526 mmol, 58.5 mg) are combined with EDC·HCl (0.526 mmol, 100.9 mg).

-

Grinding Protocol : The mixture is ground in the presence of nitromethane (62.5 µL, η = 0.25 µL mg⁻¹) for 30 minutes. Liquid-assisted grinding (LAG) enhances reagent interaction, reducing reaction time.

-

Work-Up : After solvent evaporation, the crude product is suspended in distilled water (15 mL), stirred for 15 minutes, and filtered to isolate the precipitated amide. Air-drying yields pure N-(3-fluorophenyl)-2-naphthamide (94%).

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Reagent Equivalence | 1:1:1 (acid:amine:EDC·HCl) |

| Solvent | Nitromethane (LAG) |

| Time | 30 minutes |

| Yield | 94% |

Acid Chloride Route: Traditional Two-Step Approach

Acid Chloride Formation

2-Naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by the cessation of HCl gas evolution, typically requiring 2–3 hours.

Amidation with 3-Fluoroaniline

The acid chloride is reacted with 3-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the product is extracted with DCM and purified via column chromatography (hexane:ethyl acetate = 5:1).

Table 2: Acid Chloride Method Parameters

| Step | Conditions |

|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 2–3 hours |

| Amidation | DCM, TEA, 12 hours, rt |

| Purification | Column chromatography |

| Yield | 85–90% (estimated) |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Crystallization

Both methods produce high-purity products. The mechanochemical approach eliminates solvent contamination, while the acid chloride method may require additional washes to remove residual TEA or SOCl₂.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.